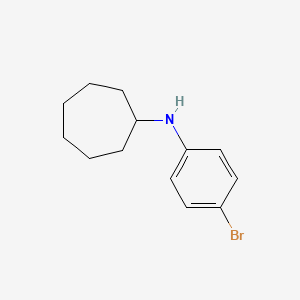![molecular formula C17H23N5O2 B8674498 tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8674498.png)
tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrazolyl-pyridine moiety and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrazolyl-Pyridine Intermediate: This step involves the reaction of a pyrazole derivative with a pyridine derivative under suitable conditions, such as the use of a base and a solvent like ethanol.
Formation of the Piperazine Intermediate: The pyrazolyl-pyridine intermediate is then reacted with a piperazine derivative to form the desired piperazine intermediate.
Introduction of the Tert-Butyl Ester Group: Finally, the piperazine intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazolyl-pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolyl-pyridine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperazine ring can provide additional binding sites and conformational flexibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound features a similar piperidine ring and pyrazole moiety but differs in the presence of a dioxaborolane group.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound contains an indazole ring instead of a pyridine ring, with a similar tert-butyl ester group.
Uniqueness
Tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of a pyrazolyl-pyridine moiety with a piperazine ring and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific applications.
Eigenschaften
Molekularformel |
C17H23N5O2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
tert-butyl 4-[5-(1H-pyrazol-5-yl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-5-4-13(12-18-15)14-6-7-19-20-14/h4-7,12H,8-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
WVKSCZKLCTYRFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B8674422.png)












